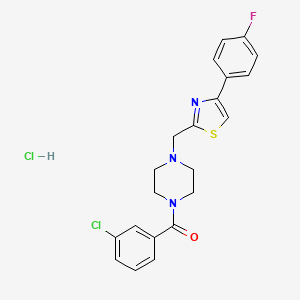![molecular formula C9H10N4S B2370769 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile CAS No. 295363-25-6](/img/structure/B2370769.png)
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The thiazole ring, which is a part of the “3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile” structure, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Properties
- Anticonvulsant Activity: 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile derivatives show promising anticonvulsant activities. One study found that certain analogs of this compound exhibited potent activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in mice. These compounds also induced minor motor disturbances as evaluated in a rotarod test, indicating a balance between efficacy and side effects (Inami et al., 2019).
Anti-arrhythmic and Antimicrobial Activities
- Anti-arrhythmic Activity: Some derivatives of this compound have been shown to possess significant anti-arrhythmic properties. This suggests potential applications in treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).
- Antimicrobial Evaluation: Various heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to this compound, have shown promising results as antimicrobial agents in studies. This points to potential applications in combating bacterial and fungal infections (Darwish et al., 2014).
Direcciones Futuras
Thiazole derivatives, including “3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .
Propiedades
IUPAC Name |
3-[2-cyanoethyl(1,3-thiazol-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-3-1-6-13(7-2-4-11)9-12-5-8-14-9/h5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBXHYBZJOQQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N(CCC#N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


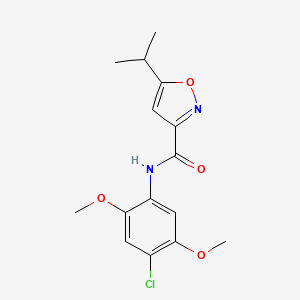
![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)
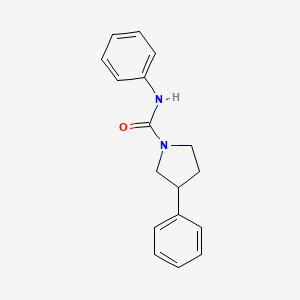
![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)
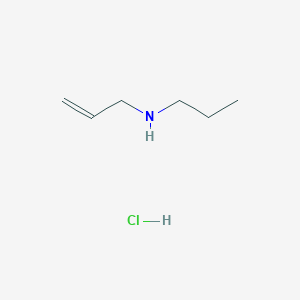

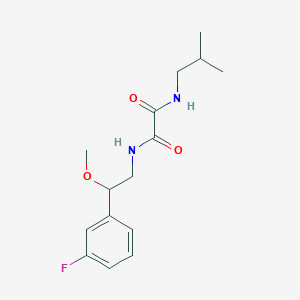
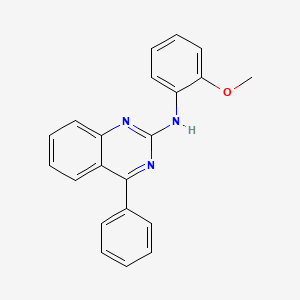
![4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one](/img/structure/B2370703.png)
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)
![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)
